Disperse Red 74

Descripción general

Descripción

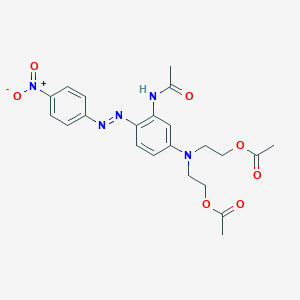

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is a synthetic organic compound known for its vibrant color properties. . The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it useful in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate typically involves the following steps:

Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-3-acetamidoaniline under alkaline conditions to form the azo compound.

Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:

Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Sodium dithionite, zinc dust in acetic acid.

Nucleophiles: Hydroxide ions, alkoxide ions.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: Formation of 4-aminoaniline derivatives.

Substitution: Formation of substituted nitroaniline derivatives.

Hydrolysis: Formation of acetic acid and corresponding alcohols.

Aplicaciones Científicas De Investigación

Introduction to Disperse Red 74

This compound is a synthetic azo dye primarily used in the textile industry for dyeing polyester and other synthetic fibers. Its chemical structure, characterized by an azo linkage, provides vibrant red coloration and good fastness properties. This article explores the various applications of this compound, particularly in scientific research, textile manufacturing, and environmental studies.

Textile Industry

This compound is predominantly utilized in the textile sector due to its excellent dyeing properties on synthetic fibers. Its applications include:

- Dyeing Polyester Fabrics : The dye is extensively used for dyeing polyester fabrics, where it provides bright colors and good wash fastness. Studies indicate that the dyeing process can be optimized through various parameters such as temperature, time, and dye concentration to achieve desired color depth and uniformity .

- Blending with Other Dyes : this compound can be mixed with other disperse dyes to create a broader palette of colors. This blending capability allows manufacturers to meet specific fashion trends and consumer preferences.

Environmental Studies

This compound has been the subject of various environmental studies, particularly concerning its removal from wastewater:

- Electrocoagulation Treatment : Research has demonstrated that this compound can be effectively removed from synthetic effluents using electrocoagulation methods. Parameters such as current density, initial pH, and electrolyte concentration significantly influence the efficiency of dye removal .

- Sorption Studies : Kinetic models have been applied to study the adsorption of this compound onto various adsorbents. These studies help in understanding the dye's behavior in wastewater treatment processes and optimizing conditions for maximum sorption efficiency .

Research Applications

This compound is also employed in various scientific research contexts:

- Fluorescent Labeling : The compound serves as a fluorescent probe in biological assays. Its fluorescent properties enable researchers to track cellular processes or detect specific biomolecules in complex biological systems .

- Toxicological Studies : The dye's potential allergenic properties have been investigated due to its classification as a textile allergen. Research has focused on understanding its effects on human health and the environment, emphasizing the need for regulatory measures concerning its use in consumer products .

Data Tables

| Parameter | Range | Effect on Removal Efficiency |

|---|---|---|

| Current Density | 5–25 mA/cm² | Higher density increases removal rate |

| Initial pH | 4–11 | Optimal pH varies; typically around neutral |

| Electrolyte Concentration | 1–5 g/L | Higher concentrations enhance coagulation |

| Operating Time | Variable | Longer times generally improve removal |

Case Study 1: Electrocoagulation Process

In a study conducted by Houssini et al., the effectiveness of electrocoagulation for removing this compound from textile wastewater was evaluated. The authors utilized a response surface methodology to optimize operational parameters, achieving significant reductions in dye concentration under optimal conditions .

Case Study 2: Toxicological Assessment

Research published by PMC highlighted the allergenic potential of disperse azo dyes, including this compound. The study involved testing various garments dyed with these compounds for allergenic reactions among consumers, emphasizing the importance of regulatory oversight in the textile industry .

Mecanismo De Acción

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’-[[3-Acetamido-4-[(2-chloro-5-nitrophenyl)azo]phenyl]imino]diethyl diacetate

- 2,2’-[[3-Acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate

Uniqueness

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct color properties and chemical reactivity. The presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs.

Actividad Biológica

Disperse Red 74 is a synthetic dye belonging to the class of disperse dyes, primarily used in dyeing polyester and other synthetic fibers. Its biological activity has garnered attention due to potential health and environmental implications. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azo structure, which is common among disperse dyes. Its chemical formula is , and it has a molecular weight of approximately 342.36 g/mol. The dye's solubility in organic solvents rather than water makes it suitable for dyeing hydrophobic fibers like polyester.

Cytotoxicity

Cytotoxicity studies are crucial for understanding the potential health risks associated with exposure to this compound. A recent study evaluated its cytotoxic effects on various human cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer) cells.

Table 1: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG-2 | 23.4 |

| MCF-7 | 62.2 |

| HCT-116 | 28.0 |

| A-549 | 53.6 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound exhibited significant cytotoxicity against all tested cell lines, particularly HepG-2 cells, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. This assay measures the ability of a compound to donate electrons and neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Sample | IC50 Value (µg/mL) |

|---|---|

| This compound | 14.2 |

| Ascorbic Acid (Control) | 14.2 |

This compound demonstrated moderate antioxidant activity, comparable to ascorbic acid, which serves as a standard reference . This property could be beneficial in mitigating oxidative stress-related damage in biological systems.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

The results indicated that this compound possesses strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans . These findings suggest its potential application in antibacterial formulations.

Case Study: Environmental Impact

A study conducted on the environmental impact of disperse dyes, including this compound, highlighted their persistence in aquatic environments. The dye was detected in effluent samples from textile industries at concentrations ranging from to ng/L . This raises concerns regarding bioaccumulation and toxicity to aquatic life.

Case Study: Human Exposure

Research has also focused on the dermal absorption of disperse dyes, including this compound. In vitro studies demonstrated that these dyes could penetrate human skin, with absorption rates indicating potential systemic exposure during handling or wearing dyed textiles . This underscores the importance of assessing safety measures for workers in textile industries.

Propiedades

IUPAC Name |

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPUZMDITYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024616 | |

| Record name | C.I. Disperse Red 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-74-0 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Red 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.